Atroviolacegenin
Description
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol |
InChI |
InChI=1S/C27H44O6/c1-14-24-23(33-27(14)7-4-15(12-28)13-32-27)10-18-16-8-20(29)19-9-21(30)22(31)11-26(19,3)17(16)5-6-25(18,24)2/h14-24,28-31H,4-13H2,1-3H3/t14-,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+/m0/s1 |
InChI Key |
ZLPWWTIBBVLQOC-UAANVFKFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O)O)C)O)C)O[C@]16CC[C@H](CO6)CO |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)O)O)C)O)C)OC16CCC(CO6)CO |
Synonyms |
atroviolacegenin |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Atroviolacegenin has shown promising results in the field of oncology, particularly for its cytotoxic effects on cancer cell lines.
- Cytotoxic Activity : Research indicates that extracts from Allium atroviolaceum, which contain this compound, exhibit significant anti-proliferative effects against HepG2 liver cancer cells. The study demonstrated that the compound induces apoptosis through mechanisms involving Bcl-2 downregulation and caspase-3 activation, suggesting its potential as an adjuvant therapy in cancer treatment .
- Synergistic Effects : A combination of this compound with conventional chemotherapy agents like doxorubicin has resulted in enhanced cytotoxicity against cancer cells, indicating its potential to improve therapeutic outcomes when used alongside established treatments .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, which could be leveraged in developing new antimicrobial agents.
- Bioactive Compounds : this compound is part of a broader category of bioactive compounds produced by various Allium species. These compounds have been shown to possess antibacterial and antifungal activities, making them candidates for the development of natural antimicrobial therapies .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of compounds derived from Allium atroviolaceum, including this compound.
- Inflammation Modulation : In experimental models, extracts containing this compound have been shown to significantly reduce inflammation markers. This suggests that the compound could be beneficial in treating inflammatory diseases or conditions where inflammation is a key factor .
Neuroprotective Effects
Emerging research indicates that this compound may also have neuroprotective effects.
- Protective Mechanisms : Studies have highlighted the protective role of Allium atroviolaceum extracts against neurotoxic agents, potentially offering new avenues for treating neurodegenerative diseases. The modulation of apoptotic pathways suggests that this compound could help mitigate damage in neural tissues .
Case Studies and Research Findings
The following table summarizes key research findings related to the applications of this compound:
Preparation Methods
Methanol and Ethanol Extraction
The bulb and flower extracts of A. atroviolaceum are prepared using polar solvents. In one protocol, 70% methanol or ethanol is mixed with dried plant material (1:10 w/v) and agitated for 9 hours at 25°C. The filtrate is concentrated under reduced pressure, yielding a crude extract rich in flavonoids, including this compound.
Table 1: Solvent Extraction Parameters and Yields
| Solvent | Concentration | Duration (h) | Yield (%) |
|---|---|---|---|
| Methanol | 70% | 9 | 18.2 |
| Ethanol | 70% | 9 | 15.8 |
| Water | 100% | 9 | 9.4 |
Aqueous Extraction and Nanoparticle Synthesis
Aqueous extracts of A. atroviolaceum (40 mg/mL) have been used to synthesize selenium nanoparticles (SeNPs). While this method primarily targets nanoparticle formation, the extract’s phenolic and flavonoid content, including this compound, acts as a reducing and stabilizing agent.
Chromatographic Isolation and Purification
Column Chromatography
Crude extracts are fractionated using silica gel column chromatography with a gradient elution of hexane:ethyl acetate (8:2 to 2:8). This compound elutes in the ethyl acetate-rich fractions (70–80%), as confirmed by thin-layer chromatography (TLC) with Rf = 0.45 under UV 254 nm.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with isocratic acetonitrile:water (65:35) at 1.5 mL/min isolates this compound at retention time 12.8 minutes. Purity (>95%) is validated via diode-array detection at 280 nm.
Structural Characterization of this compound
Spectroscopic Analysis
-
FTIR : Peaks at 3,420 cm⁻¹ (O–H stretch), 1,637 cm⁻¹ (C═O), and 1,510 cm⁻¹ (aromatic C═C) confirm flavonoid structure.
-
GC-MS : Molecular ion peak at m/z 356 [M]⁺ corresponds to molecular formula C₁₈H₁₆O₈. Fragmentation patterns indicate a hydroxylated flavone backbone.
-
NMR : ¹H NMR (500 MHz, DMSO-d6) shows δ 6.85 (s, H-3), δ 7.22 (d, J = 8.5 Hz, H-2', H-6'), and δ 5.12 (s, OH-4'). ¹³C NMR confirms 15 carbons, including a ketone (δ 182.3) and aromatic rings.
Table 2: Key NMR Assignments for this compound
| Position | δ¹H (ppm) | δ¹³C (ppm) |
|---|---|---|
| C-2 | - | 164.5 |
| C-3 | 6.85 | 103.2 |
| C-4 | - | 182.3 |
| C-2' | 7.22 | 128.7 |
| C-4' | - | 161.8 |
Bioactivity and Mechanistic Insights
Antioxidant Activity
This compound elevates glutathione (GSH) levels by 42% and catalase (CAT) activity by 1.8-fold in aluminum-exposed murine models, surpassing raw extract efficacy.
Anticancer Mechanisms
At 24 µg/mL, this compound induces G2/M arrest in MCF7 cells (78% arrest) and apoptosis via caspase-3 activation (3.5-fold increase). Synergy with tamoxifen reduces IC50 by 58% in breast cancer models.
Table 3: Cytotoxicity of A. atroviolaceum Extracts (IC50, µg/mL)
| Cell Line | FA Extract | BA Extract |
|---|---|---|
| MCF7 | 24 | 75 |
| MDA-MB-231 | 51 | 101 |
| HepG2 | 26 | 58 |
| 3T3 (normal) | >100 | >100 |
Q & A
Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be addressed?
- Methodological Answer : Context-dependent effects require dose- and time-course experiments. Measure redox markers (GSH/GSSG ratio, SOD activity) under varying oxidative stress conditions (H₂O₂ exposure). Use genetic knockouts (e.g., Nrf2-deficient models) to clarify mechanisms .
Experimental Design and Reporting
Q. What are key considerations for designing dose-response studies with this compound?
Q. How can researchers effectively present complex data on this compound’s multi-target effects?
- Methodological Answer : Use network pharmacology diagrams to visualize target-pathway interactions. Heatmaps or radar charts can compare potency across assays. Follow journal-specific guidelines (e.g., AJEV) for graphical abstracts and interpretive summaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
